Enoxacin gluconate is a derivative of enoxacin, a fluoroquinolone antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is primarily utilized in medical applications to treat bacterial infections, particularly urinary tract infections and gonorrhea. Enoxacin itself targets bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby inhibiting bacterial growth.
Enoxacin gluconate is classified under fluoroquinolone antibiotics. It is synthesized from enoxacin, which is derived from the quinolone class of compounds. The structural modification involves the addition of gluconic acid, enhancing its solubility and bioavailability. This compound falls under the category of antimicrobial agents used in various therapeutic applications.
The synthesis of enoxacin gluconate typically involves several key steps:
The technical details of the synthesis can vary based on the specific protocols employed by different laboratories or manufacturing facilities.
The molecular formula of enoxacin gluconate can be represented as , indicating the presence of both enoxacin and gluconic acid in its structure. The compound features a bicyclic core typical of fluoroquinolones, with a fluorine atom that contributes to its antibacterial activity.
Enoxacin gluconate is involved in various chemical reactions:
These reactions are critical for understanding how modifications to the structure can influence the efficacy and safety profile of the compound.
The mechanism of action for enoxacin gluconate aligns with that of other fluoroquinolones:
The effectiveness of enoxacin gluconate in inhibiting bacterial growth can be quantified through minimum inhibitory concentration values, which indicate its potency against various bacterial strains.
These properties are essential for formulating effective pharmaceutical preparations.
Enoxacin gluconate has several important applications in medicine:
Enoxacin gluconate is a salt formed by the reaction of enoxacin (a fluoroquinolone antibiotic) with D-gluconic acid. Its systematic chemical name is 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid D-gluconate monohydrate. The compound has the molecular formula C21H31FN4O11 (anhydrous) and a CAS registry number of 104142-71-4 [10]. Structurally, it retains the core 1,8-naphthyridine ring system of enoxacin, characterized by:
The gluconate component (C6H11O7-) enhances the molecule's hydrophilicity through its polyhydroxy carboxylate structure. This modification significantly improves water solubility (>500 mg/mL) compared to enoxacin free acid (3.43 g/L) [4] [8]. Physically, it presents as a white to pale yellow crystalline powder with a melting point range of 130–140°C .
Synthesis Methodology: Industrial production involves the condensation of enoxacin free base (C15H17FN4O3) with D-gluconic acid under controlled conditions using catalysts and polar solvents (e.g., water/alcohol mixtures). The reaction proceeds via acid-base neutralization, yielding the gluconate salt as a monohydrate [10].
The evolution of fluoroquinolones began with nalidixic acid (first generation, 1962), which exhibited limited Gram-negative activity. A breakthrough occurred in the 1980s with the introduction of a C6-fluorine atom and C7-piperazinyl group, defining the second-generation fluoroquinolones [2] [6]. Enoxacin emerged in 1980 as a pivotal second-generation agent, distinguished by its:
Table 1: Generational Development of Key Fluoroquinolones
Generation | Structural Advancements | Key Agents |
---|---|---|
First (1960s) | Unfluorinated quinolone nucleus | Nalidixic acid, Oxolinic acid |
Second (1980s) | C6-Fluorine + C7-piperazine | Enoxacin, Norfloxacin, Ciprofloxacin |
Third (1990s) | Enhanced Gram-positive/anaerobic coverage | Levofloxacin, Sparfloxacin |
The structural uniqueness of enoxacin’s 1,8-naphthyridine scaffold influenced later derivatives like gemifloxacin, which incorporates a cyclopropyl group at N1 and aminopyrrolidinyl at C7 [2]. This progression underscores medicinal chemistry efforts to optimize antibacterial efficacy and pharmacokinetics through targeted modifications.
Physicochemical Properties:Enoxacin gluconate’s primary advantage over enoxacin free acid lies in its enhanced aqueous solubility, attributed to ionic dissociation and hydrophilic gluconate counterion. This property enables formulation as injectable solutions (e.g., intravenous drips) and oral suspensions [10]. Enoxacin free acid remains sparingly soluble, limiting administration routes.
Table 2: Physicochemical Comparison
Property | Enoxacin Free Acid | Enoxacin Gluconate |
---|---|---|
Molecular Formula | C15H17FN4O3 | C21H31FN4O11 |
Solubility in Water | 3.43 g/L | >500 mg/mL |
Appearance | Crystalline solid | White to pale yellow crystals |
Melting Point | 220–224°C | 130–140°C |
Biological Activity:Both forms share identical antibacterial mechanisms: inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA supercoiling and replication [4] [7]. The gluconate salt demonstrates equivalent in vitro efficacy to enoxacin against:
Table 3: Spectrum of Antibacterial Activity
Pathogen Category | Representative Species | Susceptibility |
---|---|---|
Enterobacteriaceae | E. coli, Klebsiella pneumoniae | High |
Respiratory pathogens | Haemophilus influenzae, Moraxella | High |
Gram-positive cocci | MSSA, Staphylococcus saprophyticus | Moderate |
Anaerobes | Bacteroides fragilis | Low |
Pharmacokinetics:Enoxacin gluconate dissociates rapidly in vivo, releasing enoxacin for absorption. Oral bioavailability remains ≈90% for both forms. However, the gluconate salt achieves higher peak serum concentrations (Cmax) when administered intravenously due to immediate dissolution. Both exhibit:
The gluconate salt thus serves as a versatile prodrug strategy, overcoming formulation challenges while preserving the intrinsic antibacterial profile of enoxacin.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: